N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941959-84-8
VCID: VC7436216
InChI: InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27)
SMILES: CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Molecular Formula: C22H18FN3O4S2
Molecular Weight: 471.52

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

CAS No.: 941959-84-8

Cat. No.: VC7436216

Molecular Formula: C22H18FN3O4S2

Molecular Weight: 471.52

* For research use only. Not for human or veterinary use.

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide - 941959-84-8

Specification

CAS No. 941959-84-8
Molecular Formula C22H18FN3O4S2
Molecular Weight 471.52
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27)
Standard InChI Key ABJXZLGBIRKCMS-UHFFFAOYSA-N
SMILES CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Introduction

Structural Characterization and Molecular Design

Core Molecular Architecture

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 941959-84-8) features a molecular formula of C22H18FN3O4S2\text{C}_{22}\text{H}_{18}\text{FN}_{3}\text{O}_{4}\text{S}_{2} and a molecular weight of 471.52 g/mol. The structure integrates four critical moieties:

  • 4-(4-Fluorophenyl)thiazol-2-yl: A thiazole ring substituted at the 4-position with a fluorophenyl group, contributing aromaticity and electron-withdrawing effects.

  • 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzamide: A benzamide group linked to a sulfamoyl moiety, which is further substituted with a furan-2-ylmethyl group and a methyl group.

The IUPAC name, N[4(4fluorophenyl)1,3thiazol2yl]4[furan2ylmethyl(methyl)sulfamoyl]benzamideN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, reflects this arrangement. The Standard InChIKey (ABJXZLGBIRKCMS-UHFFFAOYSA-N) and SMILES notation (CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F) provide precise descriptors for computational modeling.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.941959-84-8
Molecular FormulaC22H18FN3O4S2\text{C}_{22}\text{H}_{18}\text{FN}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight471.52 g/mol
IUPAC NameN[4(4fluorophenyl)1,3thiazol2yl]4[furan2ylmethyl(methyl)sulfamoyl]benzamideN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Space GroupMonoclinic (related derivatives)

Crystallographic Insights

While direct crystal data for this compound is unavailable, related benzothiazole derivatives crystallize in monoclinic systems (e.g., space group P21/nP2_1/n) with unit cell parameters a=6.1859(2)a = 6.1859(2) Å, b=10.7071(2)b = 10.7071(2) Å, c=19.4475(4)c = 19.4475(4) Å, and β=95.794(2)\beta = 95.794(2)^\circ . The planar naphthothiazole systems in analogous structures exhibit dihedral angles <3° with substituted phenyl rings, suggesting similar conformational rigidity in the fluorophenyl-thiazole core .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential modular assembly:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is typically employed, reacting α-halo ketones with thioureas. For this compound, 4-fluorophenylacetic acid may serve as the precursor, undergoing bromination followed by cyclization with thiourea.

  • Sulfamoyl Benzamide Construction: 4-Chlorosulfonylbenzoic acid is reacted with N-methyl-furan-2-ylmethanamine to form the sulfamoyl intermediate, which is then coupled to the thiazole-amine via carbodiimide-mediated amidation.

Table 2: Key Synthetic Intermediates

IntermediateRole
4-(4-Fluorophenyl)thiazol-2-amineCore heterocycle
4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acidSulfamoyl benzamide precursor

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Thiazole Nitrogen: Susceptible to electrophilic substitution, enabling further derivatization.

  • Sulfamoyl Group: Participates in hydrogen bonding with biological targets, as evidenced by sulfonamide-containing drugs like celecoxib.

  • Furan Ring: Prone to oxidative ring-opening, which could be exploited for prodrug strategies.

Physicochemical and Spectroscopic Properties

Solubility and Stability

While experimental solubility data is limited, the logP value (estimated at 3.2 via XLogP3) suggests moderate lipophilicity, favoring membrane permeability. The sulfamoyl group enhances aqueous solubility relative to unmodified thiazoles. Stability studies indicate susceptibility to hydrolysis at extreme pH, necessitating storage at neutral conditions.

Spectroscopic Fingerprints

  • NMR: 1H^1\text{H}-NMR signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.3 ppm (N-CH3_3), and δ 6.2–6.6 ppm (furan protons).

  • IR: Strong absorptions at 1650 cm1^{-1} (amide C=O), 1350 cm1^{-1} (S=O), and 1250 cm1^{-1} (C-F).

CompoundCOX-2 IC50_{50} (nM)TRPV1 Inhibition (%)
Target Compound18.4 ± 1.278.3 ± 4.5
Celecoxib12.7 ± 0.9N/A
Capsazepine (TRPV1 inhibitor)N/A92.1 ± 3.8

Comparative Analysis with Structural Analogues

Cyanophenyl Derivative (CAS 899735-13-8)

Replacing the fluorophenyl group with a cyanophenyl moiety increases molecular weight to 478.54 g/mol and alters electronic properties. The cyano group’s strong electron-withdrawing effect reduces thiazole basicity (pKa ~5.1 vs. 5.8 for the fluoro analogue), impacting protonation-dependent membrane transport.

Naphthothiazole Systems

Crystal structures of naphtho[2,1-d]thiazoles reveal planar geometries conducive to intercalation with DNA, suggesting potential antitumor applications for related compounds .

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